molecular formula C13H11ClN2O4 B11992277 N-(3-chlorophenyl)-2-nitrobenzamide hydrate CAS No. 308134-38-5

N-(3-chlorophenyl)-2-nitrobenzamide hydrate

Cat. No.: B11992277
CAS No.: 308134-38-5
M. Wt: 294.69 g/mol
InChI Key: QLOBJDLHIUTWLF-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-2-nitrobenzamide hydrate is an organic compound that features both a chlorinated aromatic ring and a nitrobenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-2-nitrobenzamide hydrate typically involves the reaction between 3-chloroaniline and 2-nitrobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization.

Industrial Production Methods

In an industrial setting, the synthesis can be scaled up by using continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorophenyl)-2-nitrobenzamide hydrate undergoes several types of chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chlorine atom on the aromatic ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

    Reduction: The major product is N-(3-chlorophenyl)-2-aminobenzamide.

    Substitution: Depending on the nucleophile, products such as N-(3-aminophenyl)-2-nitrobenzamide can be formed.

Scientific Research Applications

N-(3-chlorophenyl)-2-nitrobenzamide hydrate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of new materials with specific properties, such as enhanced thermal stability or electrical conductivity.

Mechanism of Action

The mechanism by which N-(3-chlorophenyl)-2-nitrobenzamide hydrate exerts its effects involves interactions with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chlorinated aromatic ring can also enhance the compound’s ability to penetrate cell membranes, increasing its efficacy.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chlorophenyl)-2-aminobenzamide
  • N-(3-chlorophenyl)-4-nitrobenzamide
  • N-(3-chlorophenyl)-2-nitrobenzenesulfonamide

Uniqueness

N-(3-chlorophenyl)-2-nitrobenzamide hydrate is unique due to the presence of both a nitro group and a chlorinated aromatic ring, which confer distinct chemical and biological properties

Properties

CAS No.

308134-38-5

Molecular Formula

C13H11ClN2O4

Molecular Weight

294.69 g/mol

IUPAC Name

N-(3-chlorophenyl)-2-nitrobenzamide;hydrate

InChI

InChI=1S/C13H9ClN2O3.H2O/c14-9-4-3-5-10(8-9)15-13(17)11-6-1-2-7-12(11)16(18)19;/h1-8H,(H,15,17);1H2

InChI Key

QLOBJDLHIUTWLF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC(=CC=C2)Cl)[N+](=O)[O-].O

Origin of Product

United States

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